molecular formula C12H13NO2 B2360940 (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 118918-76-6

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B2360940
CAS No.: 118918-76-6
M. Wt: 203.241
InChI Key: OURKKNDNLSPPQY-PWSUYJOCSA-N
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Description

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that features a unique fusion of pyrrolo and oxazol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrrole with an oxazolyl derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The reaction temperature is often maintained between 80-120°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems also helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; reaction temperature50-70°C.

    Reduction: Hydrogen gas, palladium catalyst; reaction temperatureroom temperature to 50°C.

    Substitution: Various nucleophiles such as halides, amines; reaction temperature60-80°C.

Major Products

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules due to its unique structural features, which include a fused pyrrolo and oxazol ring system. The compound's ability to undergo various chemical transformations makes it valuable for synthetic chemists.

Reactivity and Transformation

  • The compound can participate in multiple types of reactions:
    • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
    • Reduction : Achieved with hydrogen gas in the presence of palladium catalysts.
    • Substitution : Nucleophilic substitution can occur with various reagents.
Reaction TypeReagentsConditions
OxidationPotassium permanganate50-70°C
ReductionHydrogen gas, Palladium catalystRoom temperature to 50°C
SubstitutionVarious nucleophiles (e.g., halides)60-80°C

Biological Applications

Potential Neuroprotective Effects

  • Preliminary studies indicate that (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one may exhibit neuroprotective properties. This makes it a candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may modulate specific enzymes and receptors involved in neuroprotection.

Case Study: Neuroprotection

  • A study investigated the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent.

Medical Applications

Drug Development

  • The compound is being explored for its therapeutic potential in treating various conditions due to its biological activity. Its interaction with biological targets positions it as a promising candidate for drug formulation.

Clinical Trials

  • Early-stage clinical trials are examining its efficacy in treating neurological disorders. Researchers are focusing on its safety profile and dosage optimization.

Industrial Applications

Material Science

  • In industrial settings, this compound is utilized in the development of advanced materials. Its unique chemical properties enable its use in high-performance polymers and composites.

Production Methods

  • Industrial production often employs continuous flow reactors to ensure consistent quality and yield during synthesis. This method enhances reaction control and efficiency.

Mechanism of Action

The mechanism of action of (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-c]oxazol-5(3H)-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Similar structure but different stereochemistry, leading to variations in biological activity.

    Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Lacks both the phenyl group and specific stereochemistry, resulting in distinct chemical and biological properties.

Uniqueness

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its specific stereochemistry and the presence of a phenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, especially in treating neurological disorders.

  • IUPAC Name: (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
  • Molecular Formula: C12H13NO2
  • Molecular Weight: 203.24 g/mol
  • CAS Number: 118918-76-6

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Preliminary studies suggest it may influence signaling pathways related to neuroprotection and anti-inflammatory responses. The exact mechanisms are still under investigation but appear to involve interactions with specific molecular targets in the nervous system .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be vital in conditions characterized by chronic inflammation .

Case Studies

  • Neuroprotection in Cell Cultures
    • A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress.
    • The compound was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduce markers of apoptosis.
  • In Vivo Models
    • In animal models of neurodegeneration, administration of this compound resulted in improved motor function and cognitive performance compared to control groups.
    • Histological analysis revealed reduced neuronal loss and preserved synaptic integrity in treated animals.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced oxidative stress; enhanced BDNF levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cognitive ImprovementEnhanced performance in memory tasks

Properties

IUPAC Name

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURKKNDNLSPPQY-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CO[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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